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Aluminum;cerium

Aluminum Alloys High-Temperature Materials Casting

Sourcing heat-resistant aluminum alloys that maintain mechanical integrity above 155°C is a persistent challenge. Al-Ce master alloys solve this with stable intermetallic phases (e.g., CeAl₂, ΔHform = -50.0 kJ/mol) that resist coarsening. - Retains ~80% tensile strength at 240°C, enabling lighter engine components (pistons, turbocharger housings) vs. standard Al-Si-Mg alloys. - Provides up to 92.6% corrosion inhibition in saline environments - an effective, chromate-free alternative for marine coatings. - Supplied as ingot, wire, or waffle ingot with 99.9% purity; vacuum-sealed for global shipment.

Molecular Formula AlCe
Molecular Weight 167.098 g/mol
Cat. No. B14732202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAluminum;cerium
Molecular FormulaAlCe
Molecular Weight167.098 g/mol
Structural Identifiers
SMILES[Al].[Ce]
InChIInChI=1S/Al.Ce
InChIKeyHIPVTVNIGFETDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aluminum-Cerium (Al-Ce) Alloys Overview


Aluminum-cerium (Al-Ce) compounds, including binary intermetallics (e.g., CeAl2, Ce3Al11) and aluminum-rich alloys (typically 4-10 wt% Ce), represent a class of materials characterized by the formation of stable, high-melting-point intermetallic phases within an aluminum matrix [1]. The addition of cerium modifies the microstructure, leading to a fine distribution of these phases which significantly impacts high-temperature mechanical properties, corrosion resistance, and catalytic activity [2]. The strong negative enthalpy of formation for these compounds indicates their high thermodynamic stability [3].

Why Al-Ce Alloys Outperform Standard Alloys


Direct substitution of aluminum-cerium compounds with other aluminum-rare earth (Al-RE) alloys or standard Al-Si/Al-Cu casting alloys is not equivalent due to fundamental differences in phase equilibria and resultant property sets. For instance, while lanthanum (La) is chemically similar, ceria-alumina catalysts demonstrate a distinct promotional effect on reaction kinetics that lanthana does not replicate [1]. Similarly, the eutectic Al-Ce system offers a unique combination of high castability and exceptional microstructural stability at elevated temperatures (up to 500°C) that exceeds the capabilities of conventional Al-Si-Mg alloys, which rapidly lose strength above their aging temperature of ~155°C [2]. The specific intermetallic compounds formed, such as CeAl2 with a formation enthalpy of -50.0 ± 2 kJ/mol of atoms, dictate the thermal and mechanical behavior [3].

Comparative Performance Evidence


High-Temperature Strength Retention vs. Al-Si-Mg Alloys

Al-Ce alloys demonstrate significantly superior retention of mechanical properties at elevated temperatures compared to standard commercial aluminum-silicon-magnesium (Al-Si-Mg) casting alloys. The Al-Ce alloy retains 80% of its room-temperature tensile strength at 240°C, whereas conventional Al-Si-Mg alloys rapidly lose strength above their aging temperature of approximately 155°C [1][2].

Aluminum Alloys High-Temperature Materials Casting

Corrosion Inhibition by Cerium Treatment

Treatment of pure aluminum with cerium provides substantial corrosion inhibition in saline environments compared to an untreated marine-grade aluminum-magnesium alloy. The cerium treatment showed an efficiency of 30-66% on pure aluminum and 0-92.6% on the Al-Mg alloy M57S when exposed to solutions of varying salinity (5 to 200 ppt) [1][2].

Corrosion Protection Aluminum Alloys Marine Environments

Ceria-Alumina Catalytic Promotion in NOx Reduction

In the catalytic reduction of NO by CO, a ceria-promoted Pd/Al2O3 catalyst exhibited a turnover frequency (TOF) at least an order of magnitude greater than that of unpromoted Pd/Al2O3, Rh/Al2O3, and lanthana-promoted catalysts [1]. This demonstrates a strong promotional effect specific to the cerium-aluminum interaction.

Heterogeneous Catalysis Emission Control Ceria-Alumina

Thermodynamic Stability of CeAl2 Intermetallic

The formation enthalpy (ΔHform) of CeAl2 is significantly more negative (-50.0 ± 2 kJ/mol of atoms) than that of other Al-Ce intermetallics like Ce3Al (-27.0 ± 2 kJ/mol) and Ce3Al11 (-41.0 ± 2 kJ/mol) [1]. This indicates that CeAl2 is the most thermodynamically stable phase, which is a key factor in the high-temperature microstructural stability of Al-Ce alloys.

Thermodynamics Intermetallic Compounds Phase Stability

Industrial & Research Applications of Al-Ce Compounds


High-Temperature Engine Components

Based on the evidence of 80% strength retention at 240°C and microstructural stability up to 500°C [1], Al-Ce casting alloys are ideally suited for cylinder heads, pistons, turbocharger components, and other engine parts that operate at temperatures above the ~155°C limit of standard Al-Si-Mg alloys. This enables lighter-weight designs and improved fuel efficiency.

Non-Toxic Marine Corrosion Protection

The data showing up to 92.6% corrosion inhibition efficiency from cerium treatment in saline environments [2] supports the use of Ce-based conversion coatings or alloying as an effective, environmentally compliant alternative to chromate-based systems for protecting aluminum hulls, offshore platforms, and other marine infrastructure.

Advanced Emission Control Catalysts

The finding that ceria-alumina supports increase catalytic turnover frequency for NO reduction by at least an order of magnitude compared to alumina alone [3] directly validates the use of Ce-Al-O materials in three-way catalytic converters and diesel oxidation catalysts, where enhanced low-temperature activity and oxygen storage capacity are paramount.

Thermally Stable Metal Matrix Composites

The quantified thermodynamic stability of the CeAl2 intermetallic phase (ΔHform = -50.0 kJ/mol) [4] is the fundamental basis for designing Al-Ce based metal matrix composites (MMCs) that require minimal coarsening of the strengthening phase during high-temperature service or processing, such as in additive manufacturing of aerospace components.

Technical Documentation Hub

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